![molecular formula C16H21N5O3 B8400458 Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester)](/img/structure/B8400458.png)
Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester)
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Overview
Description
Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) typically involves the condensation of 2,4-dichloropyrimidine-5-carboxylate with β-ethylamino propionate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as pyridine and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification using techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria . By inhibiting this enzyme, the compound disrupts bacterial DNA synthesis, leading to cell death. This mechanism makes it a potential candidate for antibacterial drug development.
Comparison with Similar Compounds
Similar Compounds
Pipemidic Acid: Another pyrido[2,3-d]pyrimidine derivative with similar antibacterial properties.
Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action but different structural features.
Ciprofloxacin: Another fluoroquinolone with broader antibacterial activity.
Uniqueness
Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) is unique due to its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit bacterial DNA gyrase with high specificity sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H21N5O3 |
---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
ethyl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H21N5O3/c1-3-20-10-12(15(23)24-4-2)13(22)11-9-18-16(19-14(11)20)21-7-5-17-6-8-21/h9-10,17H,3-8H2,1-2H3 |
InChI Key |
GREJMFIZXZNREA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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